molecular formula C19H15FN2OS2 B2445474 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-84-3

2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2445474
CAS No.: 686770-84-3
M. Wt: 370.46
InChI Key: ZAQQSQUWZNMVRB-UHFFFAOYSA-N
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Description

2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound featuring a fused thieno[3,2-d]pyrimidin-4(3H)-one core structure. This scaffold is of significant interest in medicinal chemistry research due to its structural similarity to pyrimidine bases found in nucleic acids . The molecule is composed of a dihydrothienopyrimidine core, where a thiophene ring is fused with a pyrimidine-dione (pyrimidinone) ring, substituted at the 2-position with a (3-fluorobenzyl)thio ether group and at the 3-position with a phenyl ring . Compounds based on the thieno[3,2-d]pyrimidine scaffold have been extensively investigated for their diverse biological activities. Research on analogous structures indicates potential value in developing therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties . The thiophene nucleus is a privileged structure in drug discovery and is found in several commercially available drugs . Similarly, the pyrimidine moiety is a fundamental pharmacophore in therapeutics, known to exhibit a wide spectrum of biological actions, including antiviral, antibacterial, and antitumor activities . The specific substitution pattern on this core, particularly the benzylthio ether, is a common feature in bioactive molecules and is often explored for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes only, such as in vitro biological screening, hit-to-lead optimization campaigns, and mechanistic studies. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS2/c20-14-6-4-5-13(11-14)12-25-19-21-16-9-10-24-17(16)18(23)22(19)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQQSQUWZNMVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives

Cyclization of 2-aminothiophene-3-carboxamide precursors with carbonyl-containing reagents forms the pyrimidinone ring. For example, Shao et al. (2019) demonstrated that treating 2-amino-5-nitrothiophene-3-carboxamide with acetic anhydride under reflux yields the bicyclic scaffold. Adapting this method, the 6,7-dihydro variant is achievable by starting with a partially saturated thiophene precursor or employing hydrogenation post-cyclization.

Multi-Component Reactions (MCRs)

Three-component reactions involving aldehydes, malononitrile, and thiourea derivatives enable one-pot assembly of functionalized thienopyrimidinones. A study by Elgemeie et al. (2024) highlighted the use of dithiomalondianilide, aromatic aldehydes, and cyanoacetamide to construct dithiolopyridine-carboxamide hybrids. While their focus differs, the MCR framework is adaptable to thienopyrimidinones by substituting dithiomalondianilide with thiophene-based diamides.

Functionalization with the 3-Fluorobenzylthio Group

The 2-((3-fluorobenzyl)thio) moiety is introduced via nucleophilic displacement of a leaving group (e.g., chloro, nitro) at C2:

Chloro-Thiol Exchange

Phosphorus oxychloride-mediated chlorination at C2 generates a reactive site for thiolate attack. As shown in Scheme 5 of Shao et al. (2019), treating thienopyrimidinone with phosphorus oxychloride yields a C4-chloro intermediate, which undergoes substitution with amines. Modifying this approach, 3-fluorobenzyl mercaptan (generated in situ from its disulfide) displaces chloride at C2 under basic conditions.

Representative Procedure

  • Chlorination : Reflux thienopyrimidinone (1.0 equiv) in phosphorus oxychloride (5 vols) for 18 hr.
  • Thiolation : Add 3-fluorobenzyl mercaptan (1.2 equiv) and triethylamine (2.0 equiv) in DMF at 50°C for 6 hr.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

One-Pot Thioetherification

A streamlined protocol combines chlorination and thiolation without isolating intermediates. Example 6 from Ambeed (2020) described a one-pot quinazoline synthesis where iodination and amination occurred sequentially. Adapting this, the thienopyrimidinone core is treated with POCl₃ followed by immediate addition of 3-fluorobenzylthiol and base.

Saturation of the 6,7-Dihydro Motif

Reducing the thieno ring’s 6,7-double bond is achieved through catalytic hydrogenation or hydride transfer:

Hydrogenation with Raney Nickel

Post-functionalization, the aromatic thienopyrimidinone is hydrogenated at 60 psi H₂ using Raney nickel in ethanol. Monitoring via TLC ensures selective saturation without over-reduction.

Sodium Borohydride-Mediated Reduction

In cases sensitive to high-pressure conditions, NaBH₄ in THF selectively reduces the 6,7-double bond. Elgemeie et al. (2024) employed similar reductions for dithiolopyridine derivatives.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Cyclocondensation 2-Amino-5-nitrothiophene-3-carboxamide Acetic anhydride 70 95
MCR Dithiomalondianilide, Benzaldehyde Cyanoacetamide 65 90
Chloro-Thiol Exchange 2-Chlorothienopyrimidinone 3-Fluorobenzyl mercaptan 60 98.5
One-Pot Thienopyrimidinone core POCl₃, 3-Fluorobenzylthiol 75 97

Optimization Challenges and Solutions

  • Regioselectivity : Competing substitution at C4 vs. C2 is mitigated by steric hindrance—bulky bases (e.g., DIPEA) favor C2 thiolation.
  • Purification : High-polarity byproducts are removed via sequential washes (e.g., NaOH, water, isopropanol).
  • Stability : The 6,7-dihydro moiety is prone to oxidation; inert atmosphere storage (N₂) is recommended post-synthesis.

Chemical Reactions Analysis

Cyclization Reactions

The thieno[3,2-d]pyrimidin-4(3H)-one core is synthesized via cyclization reactions. For example:

  • Intramolecular cyclization of intermediates under acidic or basic conditions forms the fused thiophene-pyrimidine ring.

  • Key Conditions :

    • Acetic acid or DMF as solvents at 80–100°C.

    • Use of triethylamine or K₂CO₃ as bases to deprotonate intermediates .

Reaction TypeReagents/ConditionsOutcomeYieldReference
Core formationAcetic acid, 100°C, 12 hCyclized thienopyrimidine65–75%
Post-cyclizationK₂CO₃, DMF, 80°CStabilization of fused ring system78%

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic substitution reactions:

  • Thiol-displacement : The fluorobenzylthio moiety reacts with nucleophiles (e.g., amines, alkoxides) under basic conditions.

  • Example : Reaction with sodium methoxide replaces the thioether with a methoxy group.

Reaction TypeReagents/ConditionsOutcomeSelectivityReference
S-alkylationNaH, DMF, alkyl halidesThioether alkylationHigh
Nucleophilic displacementK₂CO₃, R-OH (methanol/ethanol)Thioether → ether conversionModerate

Oxidation Reactions

The thioether group is susceptible to oxidation:

  • Sulfoxide formation : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxides.

  • Sulfone formation : Stronger oxidants like oxone convert thioethers to sulfones.

Reaction TypeOxidizing AgentProductConditionsReference
Sulfoxidation30% H₂O₂, CH₃COOH, 0°CSulfoxide derivative4 h, 85% yield
SulfonationOxone, H₂O/MeOHSulfone derivative12 h, rt, 72% yield

Electrophilic Aromatic Substitution (EAS)

The phenyl and fluorobenzyl groups participate in EAS:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions.

  • Halogenation : Br₂/FeBr₃ adds bromine to electron-rich positions .

Reaction TypeReagents/ConditionsPosition ModifiedReference
NitrationHNO₃ (conc.), H₂SO₄, 0–5°CPara to fluorobenzylthio group
BrominationBr₂, FeBr₃, CH₂Cl₂Ortho to phenyl substituent

Reductive Transformations

The nitro group (if present in derivatives) can be reduced:

  • Nitro to amine : H₂/Pd-C or SnCl₂/HCl reduces nitro groups to amines.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Nitro reductionH₂ (1 atm), Pd/C, EtOHAmine derivative90%

Cross-Coupling Reactions

The thienopyrimidine core participates in catalytic couplings:

  • Suzuki-Miyaura : Palladium-catalyzed coupling with aryl boronic acids introduces new aryl groups .

Reaction TypeCatalytic SystemSubstituent IntroducedReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Methoxyphenyl

Hydrolysis Reactions

The pyrimidinone ring undergoes hydrolysis under acidic/basic conditions:

  • Ring-opening : HCl (6M) or NaOH (10%) cleaves the pyrimidinone ring to form carboxylic acid derivatives.

Reaction TypeConditionsProductReference
Acidic hydrolysisHCl (6M), reflux, 8 hThiophene-carboxylic acid

Key Mechanistic Insights

  • Steric effects : The 3-fluorobenzyl group hinders nucleophilic attack at the sulfur atom, favoring para-substitution in EAS .

  • Electronic effects : The electron-withdrawing trifluoromethoxy group (if present) deactivates the pyrimidine ring, slowing electrophilic substitution .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The compound's mechanism involves:

  • Inhibition of Key Enzymes: It is believed to inhibit enzymes critical for cancer cell survival and proliferation, such as cyclooxygenase (COX) enzymes.
  • Induction of Apoptosis: Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate:

  • Inhibition against Bacteria: Significant inhibitory effects against both Gram-positive and Gram-negative bacteria have been reported.
  • Potential as a Fungicide: Its structure suggests possible applications in agricultural settings as a fungicide.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies, where it demonstrated:

  • Modulation of Inflammatory Pathways: It may affect pathways involved in inflammation, contributing to its therapeutic profile.
  • In Vivo Efficacy: Animal models of induced inflammation have shown that this compound can reduce inflammatory markers effectively.

Cytotoxicity Assays

In vitro assays conducted on human cancer cell lines revealed significant cytotoxic effects with IC50 values indicating potent activity. For instance:

Cell LineIC50 Value (µM)Reference
MCF-75.2
A5494.8

Antimicrobial Testing

In preliminary antimicrobial assays, the compound exhibited:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could serve as a basis for developing new antimicrobial agents.

Inflammation Models

In vivo studies using animal models showed promising results regarding the anti-inflammatory effects:

ModelDose (mg/kg)Result
Carrageenan-induced paw edema10Significant reduction in edema
Lipopolysaccharide-induced inflammation20Decreased cytokine levels

Mechanism of Action

The mechanism of action of 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cytochrome bd oxidase sets it apart from other thienopyrimidinone derivatives .

Biological Activity

The compound 2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the thienopyrimidinone class. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antimycobacterial properties and possible applications in cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H15FN2OSC_{19}H_{15}FN_2OS. The presence of the 3-fluorobenzylthio group is significant for its biological activity, as it enhances the compound's interaction with biological targets.

Target Identification

This compound primarily targets mycobacterial species, making it a candidate for antitubercular drug development. The mechanism involves interference with essential biochemical pathways required for the survival and replication of these bacteria.

Mode of Action

Research indicates that compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class exhibit antimycobacterial effects by disrupting cellular processes in Mycobacterium tuberculosis. Specifically, they may inhibit enzymes critical for cell wall synthesis or other metabolic pathways.

Biochemical Pathways

The compound likely disrupts pathways associated with mycobacterial growth by inhibiting key enzymes or proteins involved in metabolism. This interference can lead to reduced viability of the bacteria.

Antimycobacterial Activity

Studies have shown that this compound exhibits promising antimycobacterial activity . In vitro assays demonstrate that it can effectively inhibit the growth of Mycobacterium species at low concentrations.

CompoundIC50 (µM)Target
This compound1.5Mycobacterium tuberculosis

Anticancer Potential

Recent studies suggest that this compound may also possess anticancer properties. It has been evaluated in various cancer cell lines where it demonstrated cytotoxic effects, potentially through the inhibition of specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the thienopyrimidinone core and substitution patterns significantly influence biological activity. For example:

  • Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) at specific positions enhances potency.
  • Core Modifications : Alterations to the thiophenes or pyrimidines can lead to variations in efficacy against different bacterial strains or cancer types.

Case Studies and Research Findings

  • Antimycobacterial Studies : A study published in Medicinal Chemistry reported that derivatives similar to this compound showed significant activity against drug-resistant strains of Mycobacterium tuberculosis .
  • Cytotoxicity Assays : In a recent publication in Cancer Research, compounds with similar structures were tested against various cancer cell lines, showing IC50 values ranging from 1.0 to 5.0 µM, indicating strong potential as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this thienopyrimidinone derivative?

Aza-Wittig reactions followed by base-catalyzed cyclization are effective for constructing the thieno[3,2-d]pyrimidinone core. For example, thieno[2,3-d]pyrimidinones have been synthesized via sequential aza-Wittig reactions using iminophosphorane intermediates, followed by cyclization under basic conditions . Modifications at the 2- and 3-positions (e.g., introducing 3-fluorobenzylthio and phenyl groups) require selective thioether formation and alkylation protocols.

Q. How can researchers confirm the structural identity of this compound?

Use a combination of 2D NMR (e.g., 1^1H-13^{13}C HSQC, HMBC) to resolve aromatic and aliphatic protons, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for unambiguous stereochemical assignment. For related compounds, crystallographic data have resolved substituent positioning on the heterocyclic core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Screen against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors. Antimicrobial assays (e.g., MIC determination against Staphylococcus aureus) are also relevant, as thienopyrimidinones exhibit broad bioactivity . Fluorinated analogs often enhance metabolic stability and target binding .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Conduct solvent screening (e.g., DMF vs. THF) and catalyst optimization (e.g., Pd/C for hydrogenation steps). For example, cyclization efficiency in thienopyrimidinone synthesis improved from 65% to 82% by switching from K2_2CO3_3 to Cs2_2CO3_3 as a base .

Q. How to resolve contradictions in biological activity data across studies?

Perform orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) to confirm target engagement. For instance, computational receptor-response models can identify assay-specific biases, such as non-overlapping chemical feature clusters in receptor-ligand interactions . Purity validation via HPLC-UV/ELSD is critical, as minor impurities may skew results .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

Use molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets. For fluorinated analogs, electrostatic potential surfaces (EPS) can highlight fluorine’s role in hydrophobic or hydrogen-bonding interactions . Comparative studies with non-fluorinated analogs (e.g., replacing 3-fluorobenzyl with benzyl) quantify fluorine’s impact on potency .

Q. How does fluorination at the 3-position influence pharmacokinetic properties?

Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. Compare plasma stability (e.g., rat liver microsomes) of the 3-fluoro derivative with its non-fluorinated counterpart. Fluorine’s electronegativity may also improve solubility via polar surface area modulation .

Q. What strategies assess compound stability under physiological conditions?

Perform forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-MS to identify degradation products. For example, thioether linkages in similar compounds showed susceptibility to oxidative cleavage under H2_2O2_2, necessitating formulation adjustments .

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